1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate 1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13524038
InChI: InChI=1S/C13H16N2O.ClH.H2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13;;/h2-3,5-6,14H,4,7-9H2,1H3;1H;1H2
SMILES: CN1C2=CC=CC=C2C3(C1=O)CCCNC3.O.Cl
Molecular Formula: C13H19ClN2O2
Molecular Weight: 270.75 g/mol

1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate

CAS No.:

Cat. No.: VC13524038

Molecular Formula: C13H19ClN2O2

Molecular Weight: 270.75 g/mol

* For research use only. Not for human or veterinary use.

1-Methylspiro[indole-3,3'-piperidin]-2(1H)-one hydrochloride hydrate -

Specification

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
IUPAC Name 1-methylspiro[indole-3,3'-piperidine]-2-one;hydrate;hydrochloride
Standard InChI InChI=1S/C13H16N2O.ClH.H2O/c1-15-11-6-3-2-5-10(11)13(12(15)16)7-4-8-14-9-13;;/h2-3,5-6,14H,4,7-9H2,1H3;1H;1H2
Standard InChI Key FBJWYMLXSPFCFM-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C3(C1=O)CCCNC3.O.Cl
Canonical SMILES CN1C2=CC=CC=C2C3(C1=O)CCCNC3.O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is 1-methylspiro[indole-3,4'-piperidine]-2-one hydrochloride, with a molecular formula of C13H17ClN2O\text{C}_{13}\text{H}_{17}\text{ClN}_2\text{O} . Its SMILES notation (CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl) and InChIKey (RQXLJSYQSBXFOQ-UHFFFAOYSA-N) confirm the spirocyclic architecture linking an indole-2-one moiety to a piperidine ring, with a methyl group at the indole nitrogen and a hydrochloride counterion .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular weight252.74 g/mol
Parent compound CID21584155
SynonymsMFCD22666517, SCHEMBL3227190
SMILESCN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl

Structural Analysis

The spirocyclic core imposes conformational rigidity, potentially enhancing binding selectivity to biological targets. X-ray crystallography or NMR data for this specific compound are absent in public databases, but analogous spiropiperidines exhibit chair conformations in piperidine rings and planar indole systems, as seen in related DOR agonists .

Synthetic Pathways and Optimization

General Synthesis of Spiropiperidine Derivatives

Patent WO2007057775A1 outlines methods for synthesizing spiropiperidines via cyclization of aminopyridyl precursors or reductive amination of ketone intermediates . While the exact route for 1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride is unspecified, analogous compounds are prepared through:

  • Spirocyclization: Reacting indole-2-one derivatives with piperidine-containing electrophiles under basic conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Challenges in Hydrate Formation

Pharmacological Profile and Mechanism of Action

Delta Opioid Receptor Agonism

Spiropiperidines in patent WO2007057775A1 demonstrate high DOR affinity (Ki<10nMK_i < 10 \, \text{nM}) and >10-fold selectivity over mu (MOR) and kappa (KOR) opioid receptors . While specific binding data for this compound are unpublished, structural analogs exhibit:

  • Analgesic Efficacy: Mediated through DOR activation in spinal cord laminae II, reducing neuropathic pain in rodent models .

  • Reduced Side Effects: Unlike MOR agonists (e.g., morphine), DOR-selective compounds avoid respiratory depression and addiction liabilities .

Table 2: Comparative Opioid Receptor Affinity of Analogous Spiropiperidines

CompoundDOR Ki(nM)K_i \, (\text{nM})MOR Ki(nM)K_i \, (\text{nM})Selectivity (DOR/MOR)Source
Example 1 (Patent)2.34519.6
Example 2 (Patent)5.18917.5

Therapeutic Applications

Preclinical studies highlight potential uses in:

  • Neuropathic Pain: DOR agonists reverse mechanical allodynia in chronic constriction injury models .

  • Depression and Anxiety: DOR modulation influences emotional processing in limbic regions, though evidence remains preliminary .

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